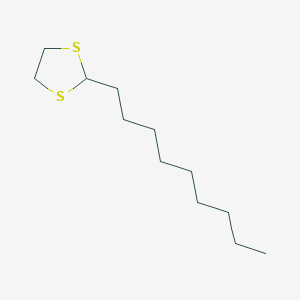
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline is an organic compound with the molecular formula C16H17N It features a methyl group attached to the fourth position of an aniline ring, with a 3-phenylprop-2-en-1-yl substituent on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylaniline and cinnamyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: 4-Methylaniline is dissolved in an appropriate solvent like ethanol or dichloromethane. Cinnamyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours, allowing the reaction to proceed to completion.
Purification: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the phenylprop-2-en-1-yl group to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Halogenated or alkylated aromatic compounds.
Aplicaciones Científicas De Investigación
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its structural properties.
Mecanismo De Acción
The mechanism by which 4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylprop-2-en-1-yl group can engage in π-π interactions with aromatic residues in proteins, while the aniline moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-(3-phenylprop-2-en-1-yl)aniline: Lacks the methyl group on the aniline ring.
4-Methyl-N-(3-phenylprop-2-yn-1-yl)aniline: Contains a triple bond instead of a double bond in the phenylpropyl group.
4-Methyl-N-(3-phenylpropyl)aniline: Saturated version with single bonds in the phenylpropyl group.
Uniqueness
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline is unique due to the presence of both a methyl group on the aniline ring and a phenylprop-2-en-1-yl group on the nitrogen atom. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
127598-83-8 |
|---|---|
Fórmula molecular |
C16H17N |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
4-methyl-N-(3-phenylprop-2-enyl)aniline |
InChI |
InChI=1S/C16H17N/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-12,17H,13H2,1H3 |
Clave InChI |
XCQQNUAZHXOTJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


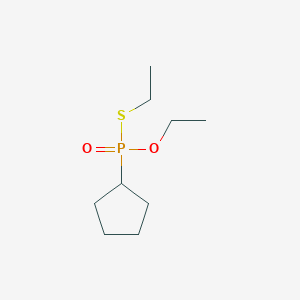
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)

![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
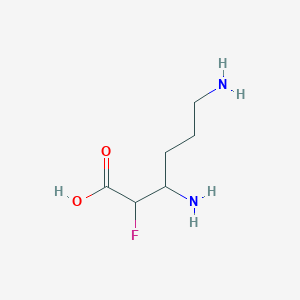
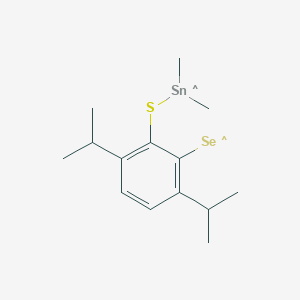

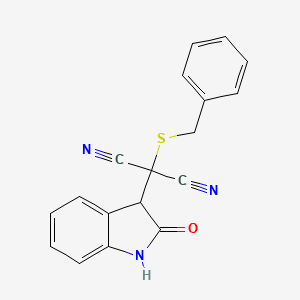
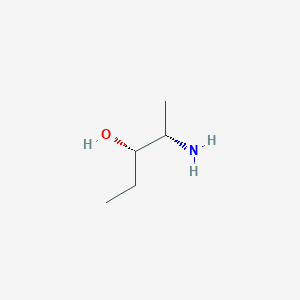
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
